molecular formula C9H12ClN3 B8395259 (4-Chloro-pyrimidin-2-yl)-cyclopentyl-amine

(4-Chloro-pyrimidin-2-yl)-cyclopentyl-amine

Cat. No. B8395259
M. Wt: 197.66 g/mol
InChI Key: VHRMFRCJIBJUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820704B2

Procedure details

(2-Chloro-pyrimidin-4yl)-cyclopentyl-amine and (4-chloro-pyrimidin-2yl)-cyclopentyl-amine were synthesized from 2,4 dichloropyrimidine (1.0 g, 6.7 mmol), cyclopentylamine (860 mg, 10.1 mmol) and DIEA (3.5 mL, 20.2 mmol) following procedure P, method P2, using THF as solvent. The crude products were purified by silica gel chromatography eluting with DCM/ethyl acetate (9:1) to afford 2-Chloro-pyrimidin-4-yl)-cyclopentyl-amine (598 mg). LCMS m/z: 199 (M+1)+, and (4-chloro-pyrimidin-2-yl)-cyclopentyl-amine (285 mg). LCMS m/z: 199 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[CH:9]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10]1.CCN(C(C)C)C(C)C>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([NH:14][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=1.[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:14][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[N:7]=1.[CH:9]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
860 mg
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude products were purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with DCM/ethyl acetate (9:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1CCCC1
Name
Type
product
Smiles
ClC1=NC(=NC=C1)NC1CCCC1
Name
Type
product
Smiles
C1(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 598 mg
YIELD: CALCULATEDPERCENTYIELD 209.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820704B2

Procedure details

(2-Chloro-pyrimidin-4yl)-cyclopentyl-amine and (4-chloro-pyrimidin-2yl)-cyclopentyl-amine were synthesized from 2,4 dichloropyrimidine (1.0 g, 6.7 mmol), cyclopentylamine (860 mg, 10.1 mmol) and DIEA (3.5 mL, 20.2 mmol) following procedure P, method P2, using THF as solvent. The crude products were purified by silica gel chromatography eluting with DCM/ethyl acetate (9:1) to afford 2-Chloro-pyrimidin-4-yl)-cyclopentyl-amine (598 mg). LCMS m/z: 199 (M+1)+, and (4-chloro-pyrimidin-2-yl)-cyclopentyl-amine (285 mg). LCMS m/z: 199 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[CH:9]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10]1.CCN(C(C)C)C(C)C>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([NH:14][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=1.[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:14][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[N:7]=1.[CH:9]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
860 mg
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude products were purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with DCM/ethyl acetate (9:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1CCCC1
Name
Type
product
Smiles
ClC1=NC(=NC=C1)NC1CCCC1
Name
Type
product
Smiles
C1(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 598 mg
YIELD: CALCULATEDPERCENTYIELD 209.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820704B2

Procedure details

(2-Chloro-pyrimidin-4yl)-cyclopentyl-amine and (4-chloro-pyrimidin-2yl)-cyclopentyl-amine were synthesized from 2,4 dichloropyrimidine (1.0 g, 6.7 mmol), cyclopentylamine (860 mg, 10.1 mmol) and DIEA (3.5 mL, 20.2 mmol) following procedure P, method P2, using THF as solvent. The crude products were purified by silica gel chromatography eluting with DCM/ethyl acetate (9:1) to afford 2-Chloro-pyrimidin-4-yl)-cyclopentyl-amine (598 mg). LCMS m/z: 199 (M+1)+, and (4-chloro-pyrimidin-2-yl)-cyclopentyl-amine (285 mg). LCMS m/z: 199 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[CH:9]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10]1.CCN(C(C)C)C(C)C>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([NH:14][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=1.[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:14][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[N:7]=1.[CH:9]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
860 mg
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude products were purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with DCM/ethyl acetate (9:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1CCCC1
Name
Type
product
Smiles
ClC1=NC(=NC=C1)NC1CCCC1
Name
Type
product
Smiles
C1(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 598 mg
YIELD: CALCULATEDPERCENTYIELD 209.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.